ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is known for its remarkable biological activities, including antiviral, anticancer, anti-inflammatory, and antihypertensive properties . The structure of this compound consists of a central pyrimidine ring fused to a thiazole ring, with various substituents such as benzyl, carboxylate, methyl, phenyl, and oxy groups .
Preparation Methods
The synthesis of ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves the reaction of ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid in the presence of fused sodium acetate and glacial acetic acid . The reaction mixture is refluxed for several hours, followed by cooling and crystallization from methanol to obtain the final product . Industrial production methods may involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antiviral and anticancer agent.
Medicine: Investigated for its anti-inflammatory and antihypertensive properties.
Mechanism of Action
The mechanism of action of ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes .
Comparison with Similar Compounds
Ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds such as:
- Ethyl (2E)-2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl (2E)-7-methyl-3-oxo-5-phenyl-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Methyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and chemical properties. The uniqueness of this compound lies in its specific substituents that contribute to its distinct biological activities.
Biological Activity
Ethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly its antimicrobial, antitumor, and other pharmacological effects.
Chemical Structure
The molecular formula of this compound is C16H16N2O3S with a molecular weight of approximately 320.37 g/mol. The compound features a thiazolo-pyrimidine core structure that is often associated with various biological activities.
Antimicrobial Activity
Research has indicated that derivatives of thiazolo-pyrimidines exhibit notable antimicrobial properties. Ethyl 7-methyl-3-oxo-5-phenyl derivatives have been evaluated against several bacterial strains. The compound has demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 0.8 to 6.25 μg/mL .
Table 1: Antimicrobial Activity of Ethyl 7-methyl-3-oxo Derivatives
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.8 |
Bacillus subtilis | 1.5 |
Escherichia coli | 4.0 |
Mycobacterium smegmatis | 50 |
Antitumor Activity
The thiazolo-pyrimidine derivatives have also been studied for their antitumor effects. In vitro assays have shown that these compounds can inhibit tumor cell proliferation effectively. For instance, studies indicate that the presence of specific substituents on the phenyl ring enhances the cytotoxicity against various cancer cell lines .
Case Study: Cytotoxicity Assay
In a study examining the cytotoxic effects of ethyl 7-methyl derivatives on human cancer cell lines (e.g., HeLa and MCF-7), results showed that the compound reduced cell viability significantly at concentrations above 10 μM, highlighting its potential as an anticancer agent .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial in optimizing the biological activity of thiazolo-pyrimidine derivatives. Modifications on the phenyl ring and the thiazole moiety have been found to influence their biological efficacy significantly. For example:
- Electron-withdrawing groups on the phenyl ring enhance antimicrobial activity.
- Alkyl substitutions at specific positions increase cytotoxicity against cancer cells.
Properties
Molecular Formula |
C16H16N2O3S |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
ethyl 7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H16N2O3S/c1-3-21-15(20)13-10(2)17-16-18(12(19)9-22-16)14(13)11-7-5-4-6-8-11/h4-8,14H,3,9H2,1-2H3 |
InChI Key |
AYLZZJGWMCMKFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)CS2)C |
Origin of Product |
United States |
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